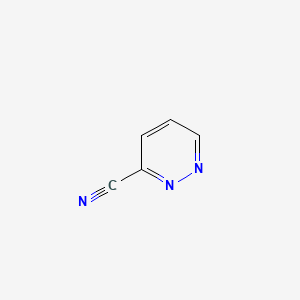

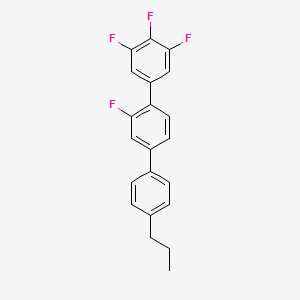

![molecular formula C8H7ClN2 B1590264 5-Chloro-2-methylimidazo[1,2-A]pyridine CAS No. 141517-47-7](/img/structure/B1590264.png)

5-Chloro-2-methylimidazo[1,2-A]pyridine

概要

説明

5-Chloro-2-methylimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C8H9ClN2 .

Synthesis Analysis

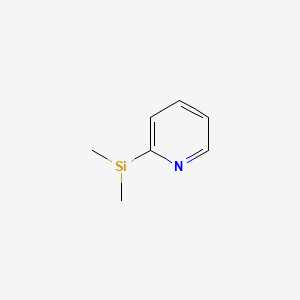

Imidazo[1,2-a]pyridines, including 5-Chloro-2-methylimidazo[1,2-A]pyridine, can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its wide range of applications in various branches of chemistry .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylimidazo[1,2-A]pyridine was established based on X-ray structural analysis . The structure of this compound includes a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学的研究の応用

Medicinal Chemistry

- Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .

- They have been found to exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Antituberculosis Agents

- Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds .

Material Science

- Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- This moiety is also useful in material science because of its structural character .

Microwave Irradiation

- A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .

- This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Antituberculosis Agents

- Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .

Material Science

- Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field .

- In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Antituberculosis Agents

- Further exploration of substituents at C2 and C6 positions identified a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, which showed significantly improved potency against both extracellular (MIC 80, 0.0009 μM) and intracellular (MIC 80, 0.00045 μM) Mycobacterium tuberculosis (Mtb) with good microsomal stability .

Direct Synthesis

- There has been recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines . This method is environmentally friendly and efficient, and it’s used in the preparation of important drugs and promising drug candidates .

Luminescent Materials

Safety And Hazards

While specific safety data for 5-Chloro-2-methylimidazo[1,2-A]pyridine is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

Imidazo[1,2-a]pyridine analogues, including 5-Chloro-2-methylimidazo[1,2-A]pyridine, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their significant activity against various diseases, including tuberculosis . Therefore, future research may focus on exploring their potential in drug discovery and development .

特性

IUPAC Name |

5-chloro-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHLRTWNWUQSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552389 | |

| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methylimidazo[1,2-A]pyridine | |

CAS RN |

141517-47-7 | |

| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)